6-((4-Chlorophenethyl)amino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFFABSVVLYGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((4-Chlorophenethyl)amino)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN4O, with a molecular weight of approximately 276.72 g/mol. The structure features a pyridazine ring substituted with a chlorophenethyl group and an amino group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis and function .
- Antifungal Properties : Studies have indicated that derivatives of pyridazinone can exhibit antifungal activity by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
- FABP4 Inhibition : Recent research has explored the optimization of pyridazinone structures as inhibitors of fatty acid-binding protein 4 (FABP4), which is implicated in metabolic disorders and cancer .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Antifungal | Inhibition of ergosterol biosynthesis | |
| FABP4 Inhibition | Modulation of fatty acid metabolism |
Case Studies
Several studies have evaluated the biological activity of pyridazinone derivatives:
- Antimicrobial Screening : A study demonstrated that pyridazinone derivatives exhibited potent antimicrobial effects against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Efficacy : Another investigation focused on the antifungal potential of pyridazinone compounds, revealing significant activity against Candida spp. and Aspergillus spp., with MIC values indicating effective growth inhibition .
- FABP4 Inhibitors : Research aimed at optimizing pyridazinone structures for FABP4 inhibition found that certain analogs displayed IC50 values lower than existing treatments, suggesting enhanced therapeutic potential for metabolic diseases .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 6-((4-Chlorophenethyl)amino)pyridazin-3-ol with structurally related pyridazin-3-ol derivatives:
Key Observations
Substituent Effects on Molecular Weight: The 4-chlorophenethyl group increases molecular weight compared to benzyl or phenyl substituents. For example, 6-(4-Chlorophenyl)pyridazin-3-ol (206.63 g/mol) is lighter than the phenethylamino derivative (249.7 g/mol) due to the absence of the amino linker and shorter chain .
However, the hydrochloride salt of 6-(pyrrolidin-2-yl)pyridazin-3-ol demonstrates how salt forms can enhance solubility .
Hydrogen Bonding and Melting Points :
- Hydroxyl-containing derivatives (e.g., 6-(Pyridin-2-yl)pyridazin-3-ol) exhibit high melting points (>230°C), attributed to intermolecular hydrogen bonding. Chlorination (e.g., 3-chloro-6-(pyridin-2-yl)pyridazine) reduces this interaction, lowering the melting point to 129°C .
Biological Implications :
- The 4-chlorophenethyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar substituents like methoxy or pyrrolidine. However, direct biological data are absent in the evidence.
Preparation Methods
Synthesis of Key Pyridazine Intermediates
The synthesis of 6-((4-Chlorophenethyl)amino)pyridazin-3-ol generally starts from halogenated pyridazine derivatives, particularly 3-amino-6-chloropyridazine or 4-chloropyridazin-3-ol as key intermediates.
Synthesis of 3-Amino-6-chloropyridazine
- Starting material: 3,6-dichloropyridazine
- Reaction: Nucleophilic substitution of one chlorine atom by ammonia (ammoniacal liquor)
- Conditions: Reaction in solvents such as dimethylformamide (DMF), methylene dichloride, or acetonitrile at temperatures ranging from 100°C to 120°C for 7–9 hours.
- Purification: Evaporation, recrystallization, and silica gel column chromatography
- Yields and Purity: Yields range from ~82.6% to 93.8% with purity above 98% (GC analysis)
- Example:
Preparation of 4-Chloropyridazin-3-ol
- Starting material: 3-hydroxy-4-chloropyridazine or chloropyridazine derivatives
- Method: Hydrolysis of chloropyridazine under acidic or basic conditions to introduce the hydroxyl group at the 3-position
- Typical reagents: Phosphorus oxychloride (POCl3) for chlorination, followed by hydrolysis
- Reaction conditions: Reflux in acetonitrile at 80°C for 1–3 hours, followed by neutralization and extraction
- Yield: Around 64% after purification by column chromatography
- Example:
Introduction of the 4-Chlorophenethylamino Group
The key step to form This compound involves nucleophilic substitution of the chlorine atom at the 6-position of the pyridazine ring by the 4-chlorophenethylamine moiety.
- Starting material: 6-chloropyridazin-3-ol or 3-amino-6-chloropyridazine
- Nucleophile: 4-chlorophenethylamine or its derivatives
- Reaction conditions:
- Typically performed under basic conditions using potassium tert-butoxide or other strong bases in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF)
- Elevated temperatures (e.g., 80–110°C) to facilitate substitution
- Mechanism: Nucleophilic aromatic substitution (SNAr) of chlorine by the amine group
- Purification: Standard extraction, recrystallization, or chromatographic techniques
- Literature precedent: Similar substitutions have been reported using potassium tert-butoxide in DMAc at high temperatures to attach phenethyl groups to pyridazine rings.
Representative Synthetic Sequence Summary
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,6-dichloropyridazine | Ammoniacal liquor, DMF, 100°C, 9 h | 3-amino-6-chloropyridazine | 90.6 | High purity, silica gel column |
| 2 | 3-hydroxy-4-chloropyridazine | POCl3, acetonitrile, reflux 1–3 h | 4-chloropyridazin-3-ol | 64 | Column chromatography |
| 3 | 6-chloropyridazin-3-ol or 3-amino-6-chloropyridazine | 4-chlorophenethylamine, KOtBu, DMAc, 80–110°C | This compound | Variable | Nucleophilic aromatic substitution |
Research Findings and Practical Considerations
- The preparation of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is well-established with high yields and purity, providing a reliable intermediate for further functionalization.
- Hydrolysis and chlorination steps to obtain 4-chloropyridazin-3-ol are reproducible with moderate yields and straightforward workup procedures.
- The nucleophilic substitution of the chlorine at the 6-position by 4-chlorophenethylamine is a critical step that requires strong bases and elevated temperatures to achieve good conversion, consistent with nucleophilic aromatic substitution mechanisms on electron-deficient heterocycles.
- Purification techniques such as recrystallization and chromatography ensure isolation of the target compound in analytically pure form suitable for further applications.
Q & A
Q. What are the established synthetic routes for 6-((4-Chlorophenethyl)amino)pyridazin-3-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with condensation of a pyridazine core with a 4-chlorophenethylamine derivative. Key steps include:
- Nucleophilic substitution : Reacting 6-chloropyridazin-3-ol with 4-chlorophenethylamine under reflux in ethanol or dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity are critical for yield. Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry and reaction time .
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-chlorophenethyl group (δ 2.8–3.2 ppm for CH and δ 7.2–7.4 ppm for aromatic protons) and pyridazine ring protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 279.05 for CHClNO) .
- IR Spectroscopy : Hydroxyl (3200–3400 cm) and amine (1650–1700 cm) stretches confirm functional groups .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- In vitro assays : Test antimicrobial activity using bacterial/fungal cultures (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to measure IC values .
- Enzyme inhibition : Evaluate binding to target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance .
Advanced Research Questions
Q. How can synthetic yields be improved using advanced experimental design?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design revealed that a 1:1.2 molar ratio of pyridazine to amine in DMF at 70°C maximizes yield (85%) .
- Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and terminate before side-product formation .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 3-trifluoromethyl or 2,6-dichlorophenyl) to assess impact on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs. For example, the 4-chlorophenethyl group enhances hydrophobic interactions with kinase ATP pockets .
- Bioisosteric replacements : Substitute the pyridazine ring with triazolo[4,3-b]pyridazine to improve metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Purity validation : Use HPLC (≥95% purity threshold) and LC-MS to rule out impurities as confounding factors .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects that may explain divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
